Barnidipine hydrochloride

Vue d'ensemble

Description

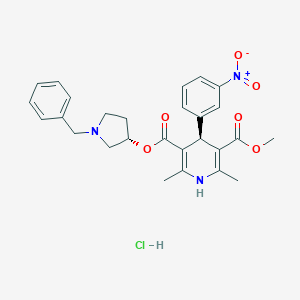

Barnidipine hydrochloride is a dihydropyridine (DHP) calcium channel blocker (CCB) used for treating hypertension. Its chemical name is (3'S,4S)-1-benzyl-3-pyrrolidinyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, with a molecular formula of C₂₇H₃₀ClN₃O₆ and a molecular weight of 528.0 . Marketed in Japan as Hypoca, it exhibits stereoselective vasodilatory activity by inhibiting L-type calcium channels, thereby reducing peripheral vascular resistance . Barnidipine’s unique pharmacokinetic profile includes a 1:2 ratio of short- and long-acting components, contributing to sustained blood pressure control without nocturnal hypotension .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Barnidipine implique la réaction de la 3-nitrobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'acétate d'ammonium pour former un intermédiaire dihydropyridine. Cet intermédiaire est ensuite mis en réaction avec la 1-benzyl-3-pyrrolidinol pour donner la Barnidipine .

Méthodes de production industrielle : La production industrielle de la Barnidipine suit généralement la même voie de synthèse, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement et une pureté élevés. Le produit final est souvent purifié par des techniques de recristallisation .

Types de réactions :

Réduction : Le groupe nitro de la Barnidipine peut être réduit en un groupe amino dans des conditions appropriées.

Substitution : Les groupes esters de la Barnidipine peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés dans des conditions basiques.

Principaux produits :

Oxydation : Dérivés de la pyridine.

Réduction : Dérivés aminés.

Substitution : Divers dérivés dihydropyridine substitués.

4. Applications de la recherche scientifique

La Barnidipine a un large éventail d'applications dans la recherche scientifique :

Industrie : La Barnidipine est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.

5. Mécanisme d'action

La Barnidipine exerce ses effets en bloquant les canaux calciques de type L dans les cellules musculaires lisses vasculaires. Cette inhibition empêche les ions calcium de pénétrer dans les cellules, ce qui entraîne une relaxation des muscles lisses vasculaires et une vasodilatation subséquente . La réduction de la résistance vasculaire périphérique entraîne une diminution de la pression artérielle . Les cibles moléculaires de la Barnidipine sont les canaux calciques de type L, et la principale voie impliquée est la voie de signalisation calcique .

Applications De Recherche Scientifique

Pharmacological Profile

Barnidipine belongs to the dihydropyridine class of calcium channel blockers and exhibits high affinity for L-type calcium channels located in the vascular smooth muscle. Its mechanism involves vasodilation, which reduces peripheral vascular resistance and subsequently lowers blood pressure without causing reflex tachycardia. The drug is characterized by a slow onset of action and prolonged effects, making it suitable for once-daily dosing.

Treatment of Hypertension

Barnidipine is primarily indicated for managing mild to moderate essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over extended periods. For instance, a study involving 30 patients showed that barnidipine treatment resulted in significant reductions in office and ambulatory blood pressure after 24 weeks, comparable to amlodipine but with fewer adverse events reported .

Management of Chronic Stable Angina

In addition to hypertension, barnidipine has been investigated for its role in managing chronic stable angina. The drug's ability to lower blood pressure while improving coronary blood flow makes it beneficial for patients with angina symptoms associated with hypertension .

Comparative Studies

Barnidipine has been compared with other antihypertensive agents such as amlodipine and lercanidipine in various clinical trials:

- Efficacy : A multicenter study reported that barnidipine demonstrated equivalent antihypertensive efficacy to amlodipine and nitrendipine but produced fewer side effects like peripheral edema .

- Safety Profile : In a head-to-head trial against lercanidipine, both drugs effectively reduced blood pressure, but barnidipine was associated with fewer adverse effects, enhancing its tolerability among patients .

Case Study: Long-term Efficacy

A long-term follow-up study indicated that 91% of patients maintained their antihypertensive response to barnidipine after one year of treatment. This highlights the drug's sustained efficacy over time without significant loss of effectiveness .

Research Findings: Ambulatory Blood Pressure Monitoring

A Japanese multicenter study evaluated the effects of barnidipine on 24-hour ambulatory blood pressure monitoring. The results showed that barnidipine effectively controlled blood pressure throughout the day and night, particularly benefiting patients with surge-type hypertension who experience rapid increases in blood pressure upon waking .

Summary Table of Key Findings

| Study/Trial | Population | Duration | Outcome | Adverse Events |

|---|---|---|---|---|

| Randomized Trial Comparing Barnidipine vs Amlodipine | 30 Patients | 24 weeks | Similar BP reduction; fewer AEs with Barnidipine | 60% AEs in Amlodipine group vs 13% in Barnidipine group |

| J-MUBA Study on Ambulatory BP | 233 Patients | 6 months | Effective BP control; better in surge-type patients | Minimal AEs reported |

| Long-term Efficacy Study | Various Patients | Up to 2 years | 91% maintained response after initial treatment | Few reports of dizziness/headache |

Mécanisme D'action

Barnidipine exerts its effects by blocking L-type calcium channels in the vascular smooth muscle cells. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the vascular smooth muscle and subsequent vasodilation . The reduction in peripheral vascular resistance results in a decrease in blood pressure . The molecular targets of Barnidipine are the L-type calcium channels, and the primary pathway involved is the calcium signaling pathway .

Comparaison Avec Des Composés Similaires

Comparison with Similar Calcium Channel Blockers

Pharmacodynamic and Pharmacokinetic Differences

Duration of Action and Autonomic Effects

Barnidipine’s dual-component formulation distinguishes it from short-acting DHP-CCBs like nifedipine :

- Short-acting CCBs (e.g., nifedipine): Cause rapid vasodilation, triggering reflex sympathetic activation (increased heart rate, arrhythmia risk) and nocturnal hypotension .

- Heart rate remains unchanged, and vagal inhibition is minimal compared to short-acting agents .

Metabolism and Drug Interactions

- Nifedipine : Metabolized by CYP3A4, increasing interaction risks with azoles, macrolides, and grapefruit juice.

- Lercanidipine : Also CYP3A4-dependent but exhibits higher vascular selectivity, reducing peripheral edema risk .

Blood Pressure Control

- In a study of hypertensive patients, barnidipine (10–20 mg/day) reduced 24-hour mean blood pressure by 15–20 mmHg systolic and 10–15 mmHg diastolic, comparable to lercanidipine .

Adverse Effects

| Adverse Effect | This compound | Nifedipine | Lercanidipine |

|---|---|---|---|

| Headache | 38.5% | 45–50% | 25–30% |

| Peripheral Edema | 7.7% | 20–25% | 15–20% |

| Reflex Tachycardia | Absent | Common | Rare |

Organ Protection

- Barnidipine : Reduced left ventricular mass index (LVMI) and improved diastolic function in hypertensive patients, outperforming lercanidipine in echocardiographic parameters (e.g., interventricular septal thickness, isovolumetric relaxation time) .

- Lercanidipine : Neutral effects on LVMI but higher rates of ankle edema (20% vs. 7.7% with barnidipine) .

Chemical and Quality Control Aspects

Barnidipine’s synthesis involves four identified impurities (Compounds 2–5), including diastereomers and ester derivatives . These impurities, critical for regulatory compliance, are controlled via HPLC methods with a detection limit of 0.336 μg/mL . In contrast, nifedipine and amlodipine have well-documented impurity profiles, but barnidipine’s stereochemical complexity necessitates stringent quality checks .

Activité Biologique

Barnidipine hydrochloride is a long-acting calcium antagonist belonging to the dihydropyridine (DHP) class of calcium channel blockers. It is primarily used for the treatment of hypertension due to its unique pharmacological properties, including a slow onset of action and a prolonged duration of effect. This article delves into the biological activity of barnidipine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Barnidipine exerts its antihypertensive effects primarily through the selective inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in peripheral vascular resistance. The drug has a high affinity for the inactivated state of these channels, which contributes to its long-lasting effects .

The lipophilicity of barnidipine allows it to accumulate in cell membranes, enhancing its access to target receptors over time. This property results in a gradual onset of action, making it suitable for once-daily dosing . The pharmacological profile of barnidipine is characterized by:

- High affinity for L-type calcium channels.

- Selective action against cardiovascular L-type calcium channels.

- Minimal reflex tachycardia , which is often seen with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetics of barnidipine is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:

Barnidipine undergoes extensive hepatic metabolism, primarily via the CYP3A isoenzyme family, resulting in pharmacologically inactive metabolites. The drug is eliminated mainly through feces (60%) and urine (40%) .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of barnidipine in managing hypertension. A notable study compared barnidipine with amlodipine in treatment-naive patients with essential hypertension over a 24-week period. Key findings included:

- Blood Pressure Reduction : Both groups showed significant reductions in systolic and diastolic blood pressure, with no significant difference between barnidipine (−10.3/−9.4 mmHg) and amlodipine (−16.6/−9.1 mmHg) at the end of the study .

- Cardiac Health Indicators : Changes in left ventricular mass index (LVMI) and markers of cardiac damage were similar between both treatments.

- Adverse Events : Fewer adverse events were reported in the barnidipine group (13%) compared to amlodipine (60%), indicating a better tolerability profile for barnidipine .

Safety Profile

The safety profile of barnidipine is generally favorable, with fewer side effects compared to other calcium channel blockers. Common adverse events include:

- Dizziness

- Headache

- Peripheral edema

In clinical trials, patients treated with barnidipine reported significantly fewer drug-related adverse events than those treated with amlodipine .

Case Studies

Several case studies have highlighted the clinical application and effectiveness of barnidipine:

- Case Study on Long-term Efficacy : In a multicenter study involving patients with mild to moderate hypertension, 91% maintained their initial response to barnidipine treatment after one year, demonstrating sustained efficacy over time .

- Comparative Study in Thai Patients : A study conducted on Thai patients reported an average blood pressure reduction of 18 mmHg systolic and 9 mmHg diastolic after treatment with barnidipine, reinforcing its effectiveness across diverse populations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Barnidipine hydrochloride as a calcium channel blocker, and how can its selectivity for L-type calcium channels be experimentally validated?

this compound is a dihydropyridine-class calcium channel blocker that selectively inhibits L-type calcium channels, reducing vascular smooth muscle contraction and peripheral resistance. To validate its selectivity:

- Use radioligand binding assays (e.g., [³H]-initrendipine displacement) to quantify affinity (Ki = 0.21 nmol/L) .

- Perform patch-clamp electrophysiology to confirm inhibition of calcium currents in isolated vascular smooth muscle cells.

- Compare efficacy in hypertensive animal models (e.g., SHRs) by monitoring dose-dependent blood pressure reduction (e.g., 1–3 mg/kg/day orally) .

Q. What are the solubility characteristics of this compound in organic solvents, and how do these properties influence formulation strategies?

Solubility varies significantly with solvent polarity and hydrogen-bonding capacity. Key findings include:

- Highest solubility : In dimethylformamide (DMF), acetic acid, and diethylene glycol monoethyl ether (DEGME) due to proton-acceptor interactions .

- Lowest solubility : In non-polar solvents like isopropyl myristate and benzene .

| Solvent | Mole Fraction Solubility (298.15 K) | Solubility Parameter (MPa¹/²) |

|---|---|---|

| DMF | 0.148 | 24.8 |

| Acetic acid | 0.136 | 20.7 |

| Methanol | 0.098 | 29.7 |

| Ethyl acetate | 0.021 | 18.6 |

| Water | 0.005 | 47.8 |

Formulation strategies should prioritize solvents with high polarity and hydrogen-bonding capacity to enhance bioavailability .

Q. How can researchers ensure the structural integrity and purity of this compound during synthesis and storage?

- Synthesis : Monitor intermediates and impurities (e.g., des-nitro and hydrolyzed derivatives) using HPLC-MS and NMR .

- Polymorphism : Characterize crystalline forms via differential scanning calorimetry (DSC; onset melting at 230°C, ΔH = 75.6 J/g for form II) .

- Storage : Store powder at -20°C (stable for 3 years) or in DMSO at -80°C (1 year) to prevent degradation .

Advanced Research Questions

Q. How should researchers design long-term preclinical studies to evaluate this compound’s effects on arterial histopathology in hypertensive models?

- Animal model : Use spontaneously hypertensive rats (SHRs) with age-matched controls .

- Dosage : Administer 10 mg/kg/day via diet for 6–18 months .

- Endpoints :

- Blood pressure monitoring (tail-cuff or telemetry).

- Histological analysis of mesenteric, renal, and testicular arteries for lesion frequency .

- Comparative analysis of vascular remodeling (e.g., media-to-lumen ratio).

- Data interpretation : Correlate blood pressure reduction with histological improvements to establish causality .

Q. What methodological approaches resolve contradictions in this compound’s efficacy across different hypertensive models?

- Variable analysis : Compare dosage regimens (e.g., 1–3 mg/kg in SHRs vs. 10 mg in OSA patients) .

- Model specificity : Assess pharmacokinetic differences (e.g., absorption in OSA patients with altered sleep physiology) .

- Meta-analysis : Aggregate data from preclinical and clinical studies to identify confounding factors (e.g., comorbidities, drug interactions) .

Q. How can researchers characterize polymorphic forms of this compound, and what are the implications for drug stability?

- Techniques :

- DSC : Identify melting points and enthalpy changes (e.g., form II vs. other polymorphs) .

- X-ray diffraction (XRD) : Confirm crystalline structure and purity.

- Stability : Form II is light-stable, making it preferable for long-term storage .

- Patent reference : Cite processes for polymorph preparation (e.g., 2014 patent) .

Q. What are the best practices for reporting preclinical studies on this compound to ensure reproducibility?

- Follow NIH guidelines for experimental rigor:

- Detail animal housing, randomization, and blinding .

- Include statistical power analysis and raw data in supplementary materials .

- Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry):

- Provide full synthetic protocols and characterization data for novel compounds .

- Limit main text to critical data (≤5 compounds) and archive additional results in supplementary files .

Propriétés

IUPAC Name |

5-O-(1-benzylpyrrolidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPUKIZUCIZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.